2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
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Overview
Description
2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a pyrazolyl group
Preparation Methods
The synthesis of 2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method is the Schiff base reduction route, where the compound is synthesized via the reduction of Schiff bases . This method involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol include:
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-[(4-methoxyanilino)methyl]phenol
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to different chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-6-3-11(4-7-13)14-10-18-19-17(14)12-5-8-16(22-2)15(20)9-12/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
JHVQPQWHBRITIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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